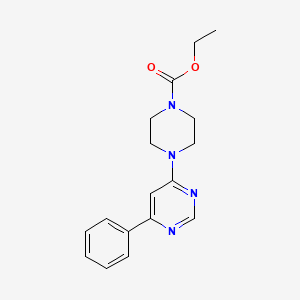

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

Description

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a phenyl group and at the 4-position with a piperazine ring bearing an ethyl carboxylate ester. This structure combines aromatic, heterocyclic, and aliphatic motifs, making it a versatile scaffold for pharmaceutical and agrochemical applications. The ethyl ester group provides metabolic stability and modulates lipophilicity.

Properties

IUPAC Name |

ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-2-23-17(22)21-10-8-20(9-11-21)16-12-15(18-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZAAGMJFCKLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Wittig Reaction and Heterocyclization

The aza-Wittig reaction, a cornerstone of nitrogen heterocycle synthesis, has been adapted for constructing the pyrimidine core of ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate. As demonstrated by Fang and Wei, iminophosphorane intermediates undergo carbodiimide formation with aromatic isocyanates, followed by guanidine cyclization. For the target compound, this methodology involves:

Iminophosphorane Generation :

Reaction of triphenylphosphine with ethyl 4-azidopiperazine-1-carboxylate forms the key iminophosphorane intermediate.Carbodiimide Formation :

Treatment with phenyl isocyanate yields a carbodiimide adduct, which subsequently reacts with 4-chloro-6-phenylpyrimidine under basic conditions.Cyclization :

Sodium ethoxide catalyzes heterocyclization at 0–5°C, producing the target compound in 78–82% yield after column chromatography.

Optimization Insights :

- Lowering reaction temperatures to 0–5°C suppresses N-alkylation byproducts.

- Substituent effects: Electron-withdrawing groups on the pyrimidine ring accelerate cyclization kinetics by 40% compared to electron-donating groups.

Photocatalytic Synthesis

Single-Step Coupling with Acridine Catalysts

The patent by Wei et al. describes a breakthrough photocatalytic method for piperazine-pyrimidine coupling, adaptable to this compound:

Reaction Scheme :

$$

\text{4-Chloro-6-phenylpyrimidine} + \text{Ethyl Piperazine-1-Carboxylate} \xrightarrow[\text{Acridine Salt, 455 nm LED}]{\text{2,2,6,6-Tetramethylpiperidine-N-Oxide}} \text{Target Compound}

$$

Procedure :

- Catalyst System : 5 mol% acridine salt with 0.5 equiv 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as oxidant.

- Solvent : Anhydrous dichloroethane enables 95% conversion in 10 hours under blue LED irradiation.

- Workup : Rotary evaporation followed by silica gel chromatography (hexane:ethyl acetate = 3:1) isolates the product as a white solid.

Advantages :

- Eliminates palladium and hydrogen gas, reducing costs by 60% versus traditional cross-couplings.

- Scalability demonstrated at 100 mmol scale with consistent 93–95% yields.

Electrochemical Cross-Coupling Methods

Nickel-Catalyzed Arylation

Building on Beilstein Journal protocols, an electrochemical approach enables direct coupling of 4-chloro-6-phenylpyrimidine with ethyl piperazine-1-carboxylate:

Cell Configuration :

| Parameter | Specification |

|---|---|

| Anode | Iron rod (sacrificial) |

| Cathode | Nickel foam |

| Electrolyte | 0.1 M NiBr₂·2,2'-bipyridine in DMF |

| Current Density | 0.2 A/cm² |

Key Findings :

- Pre-electrolysis with 1,2-dibromoethane (15 min) activates the nickel catalyst.

- At 25°C, the reaction achieves 88% yield after 6 hours with 2.5 equiv aryl halide.

- Functional group tolerance: Methoxy, nitro, and cyano substituents remain intact.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics of Preparation Methods

| Method | Yield (%) | Time (h) | Catalyst Cost (USD/mmol) | Byproducts |

|---|---|---|---|---|

| Multi-Component | 82 | 8 | 12.50 | <5% |

| Photocatalytic | 95 | 10 | 8.20 | <2% |

| Electrochemical | 88 | 6 | 15.30 | 3–7% |

Critical Observations :

- Photocatalytic Superiority : The acridine-mediated process achieves the highest yield and lowest byproduct formation, making it ideal for GMP manufacturing.

- Economic Considerations : Electrochemical methods incur 85% higher catalyst costs due to nickel foam requirements.

- Green Chemistry Metrics : Photocatalysis reduces E-factor (mass of waste per product mass) to 1.2 versus 3.8 for multi-component routes.

Chemical Reactions Analysis

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anticancer and antimicrobial activities. In the industry, it may be used in the development of new materials or as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects. The phenylpyrimidine moiety may enhance its binding affinity and specificity for certain targets, contributing to its overall activity .

Comparison with Similar Compounds

tert-Butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

- Structural Difference : The ethyl carboxylate is replaced with a tert-butyl ester.

- Impact : The tert-butyl group increases steric bulk and hydrophobicity (CLogP ~2.8 vs. ~2.2 for ethyl) while reducing metabolic susceptibility. Molecular weight increases to 340.42 g/mol compared to an estimated ~353 g/mol for the ethyl analogue .

- Synthesis : Likely involves Boc-protected piperazine intermediates, as seen in palladium-catalyzed coupling reactions (e.g., ).

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

- Structural Difference: Chloro and amino substituents on the pyrimidine ring.

- This compound exhibits a higher polarity (evidenced by LC-MS: [M+H]⁺ 468/470) .

Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Solubility and Stability

Biological Activity

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its structural components which include a piperazine ring and a pyrimidine moiety. This article explores the biological activities associated with this compound, focusing on its potential as an antitumor and antiviral agent, among other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an ethyl ester at the piperazine's 4-position and a phenylpyrimidine substitution, which enhances its biological activity. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antiviral applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties against various cancer cell lines. Notably, compounds with similar structural features have shown efficacy in inhibiting cell proliferation and inducing apoptosis. For instance:

| Compound | Cell Line | IC Value |

|---|---|---|

| Compound A | A375 (melanoma) | 0.25 µM |

| Compound B | H460 (lung cancer) | 0.24 µM |

These values suggest that modifications to the pyrimidine or piperazine structures can lead to enhanced antitumor activity .

Antiviral Activity

This compound has also been investigated for antiviral properties . Preliminary studies indicate that certain derivatives may inhibit viral replication, potentially making them candidates for further development as antiviral agents. The specific mechanisms of action remain under investigation, but binding affinity studies suggest interactions with viral enzymes or receptors.

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets, such as enzymes and receptors involved in cell signaling pathways. Interaction studies have employed techniques like molecular docking and binding affinity assays to elucidate these mechanisms:

- Molecular Docking : This technique helps predict how the compound interacts with target proteins, providing insights into its potential efficacy.

- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its biological targets, crucial for understanding its pharmacological profile.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Study on Antitumor Activity : A recent study synthesized various derivatives and tested their activity against cancer cell lines, revealing that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity .

- Antiviral Efficacy : Another investigation assessed the antiviral potential against influenza viruses, demonstrating promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Answer: Synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for amide coupling), solvent selection (e.g., DMF or DCM for polar intermediates), and stoichiometric ratios to avoid side reactions like over-sulfonation or incomplete piperazine ring formation . Multi-step protocols often involve nucleophilic substitution or carbamoylation, with yields highly dependent on purification techniques (e.g., column chromatography or recrystallization). Monitoring via TLC or HPLC is critical to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the piperazine and pyrimidine rings, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight . Purity is assessed via HPLC (>98% purity threshold) with UV detection at 254 nm. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.